molecular formula C17H12FN3O2 B5506707 N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide

N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide

Cat. No. B5506707
M. Wt: 309.29 g/mol
InChI Key: JRCCIRGNCGTOPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide derivatives involves complex chemical reactions. For instance, compounds similar to N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide have been synthesized through various methods, including the 1,3-dipolar cycloaddition reaction of mesoionic munchnone with N1,3-diphenyl-2-propynamide leading to N-benzyl pyrrole, followed by N-debenzylation using sodium in liquid ammonia as key steps (Pandey & Rao, 2004).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, is characterized by X-ray crystallography, revealing the crystal packing and molecular conformation. For instance, the synthesis and XRD characterization of related fluorophenyl benzamide isomers have been extensively studied, showing variations in molecular packing due to N-H⋅⋅⋅O hydrogen bonds and weak C-H⋅⋅⋅F interactions (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide participates in various chemical reactions, illustrating its reactivity and potential for functional modifications. The presence of fluorine atoms and pyrimidinyl groups in the molecule can influence its chemical behavior, including nucleophilic substitution reactions that are critical for creating heterocyclic compounds (Meiresonne et al., 2015).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. For example, the crystalline structure of related compounds can show different forms of polymorphism, which is essential for understanding their stability and solubility (Chopra & Row, 2008).

Scientific Research Applications

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound structurally related to N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, has been identified as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11, demonstrating potential as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis through histone acetylation and p21 (cip/waf1) protein expression (Zhou et al., 2008). Such inhibitors play a crucial role in epigenetic therapies by modulating gene expression, offering a pathway to treat various cancers.

Alzheimer's Disease Research

In Alzheimer's disease research, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a molecule sharing functional groups with N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide, was utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, combined with positron emission tomography (PET), has facilitated the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, showing significant decreases in receptor densities correlating with the progression of clinical symptoms (Kepe et al., 2006).

Synthetic Chemistry Applications

In synthetic chemistry, the compound's structural motif is utilized in the development of novel synthetic routes and materials. For example, dimorphic forms in a non-centrosymmetric environment from a prochiral molecule like 4-Fluoro-N-(2-fluorophenyl) benzamide exhibit different morphologies and crystallization behaviors due to strong N-H·O hydrogen bonds and weak C-H·F interactions. This understanding aids in the design of materials with specific crystalline properties (Chopra & Row, 2005).

Development of Imaging Agents

Furthermore, derivatives of N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide have been explored for their potential as imaging agents in PET scans. For instance, fluoroethoxy and fluoropropoxy substituted compounds demonstrated high in vitro affinity for peripheral benzodiazepine receptors (PBRs), suggesting their utility in imaging neurodegenerative disorders (Fookes et al., 2008).

properties

IUPAC Name

N-(2-fluorophenyl)-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2/c18-14-4-1-2-5-15(14)21-16(22)12-6-8-13(9-7-12)23-17-19-10-3-11-20-17/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCCIRGNCGTOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4-(2-pyrimidinyloxy)benzamide

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